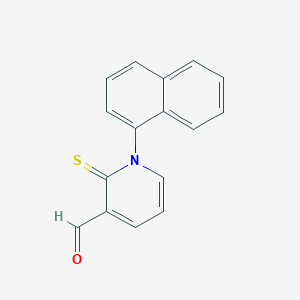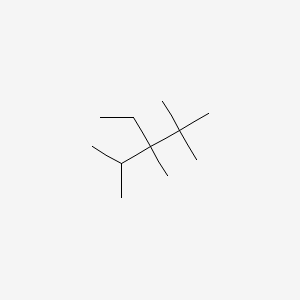
3-Ethyl-2,2,3,4-tetramethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2,3,4-tetramethylpentane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by its saturated carbon-hydrogen bonds. This compound is notable for its highly branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3,4-tetramethylpentane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are used to facilitate these reactions under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2,3,4-tetramethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Oxidation Reactions: Combustion in the presence of oxygen (O2) to form carbon dioxide (CO2) and water (H2O).
Major Products
Halogenation: Formation of alkyl halides such as 3-Ethyl-2,2,3,4-tetramethylpentyl chloride.
Oxidation: Complete combustion yields carbon dioxide and water.
Scientific Research Applications
3-Ethyl-2,2,3,4-tetramethylpentane is used in various scientific research applications:
Chemistry: As a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigating the metabolic pathways of branched alkanes in microorganisms.
Medicine: Exploring its potential as a model compound for drug delivery systems.
Industry: Used in the formulation of specialty fuels and lubricants due to its high stability and low reactivity.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2,3,4-tetramethylpentane involves its interaction with molecular targets through van der Waals forces. Its branched structure allows for unique spatial interactions with enzymes and receptors, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetramethylpentane
- 3-Ethyl-2,2,4,4-tetramethylpentane
- 2,2,3,4-Tetramethylpentane
Uniqueness
3-Ethyl-2,2,3,4-tetramethylpentane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other similar compounds. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon properties.
Properties
CAS No. |
61868-93-7 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-2,2,3,4-tetramethylpentane |
InChI |
InChI=1S/C11H24/c1-8-11(7,9(2)3)10(4,5)6/h9H,8H2,1-7H3 |
InChI Key |
HBSINJYUKWVYBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({4-[(E)-(4-Bromophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14548055.png)
![3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate](/img/structure/B14548061.png)
![2-Chloro-N-[(3-ethoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B14548063.png)
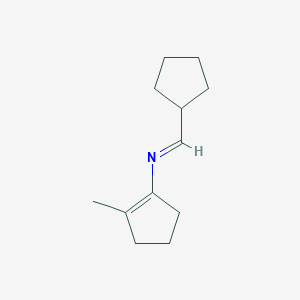
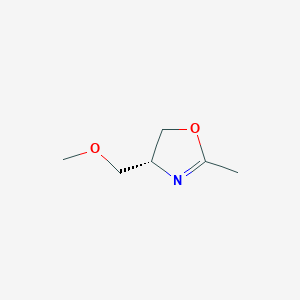
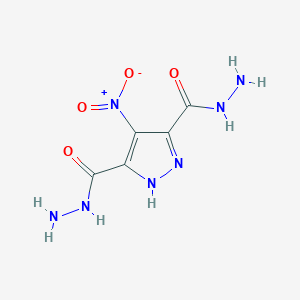
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
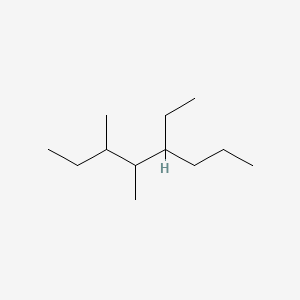
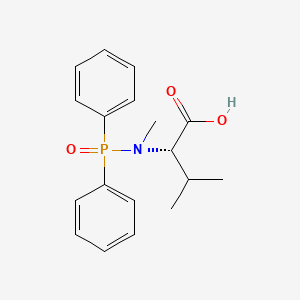

![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

